N-Boc-(1-Aminocyclooctyl)-acetaldehyd

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

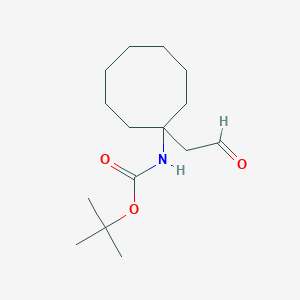

N-Boc-(1-aminocyclooctyl)-acetaldehyde is an organic compound that features a cyclooctyl ring with an amino group, protected by a tert-butoxycarbonyl (Boc) group, and an acetaldehyde moiety

Wissenschaftliche Forschungsanwendungen

N-Boc-(1-aminocyclooctyl)-acetaldehyde has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Medicinal Chemistry: The compound can be used in the design and synthesis of potential drug candidates, especially those targeting specific biological pathways.

Biological Studies: It can be used to study the interactions of cyclooctyl-containing compounds with biological systems, providing insights into their pharmacokinetics and pharmacodynamics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(1-aminocyclooctyl)-acetaldehyde typically involves the following steps:

Protection of the Amino Group: The amino group on the cyclooctyl ring is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

Formation of the Acetaldehyde Moiety: The protected amine is then subjected to formylation to introduce the acetaldehyde group. This can be done using reagents like ethyl formate or formic acid in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for N-Boc-(1-aminocyclooctyl)-acetaldehyde would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-Boc-(1-aminocyclooctyl)-acetaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, where the Boc group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

Substitution: Acidic conditions (e.g., hydrochloric acid, trifluoroacetic acid) to remove the Boc group.

Major Products Formed

Oxidation: N-Boc-(1-aminocyclooctyl)-acetic acid.

Reduction: N-Boc-(1-aminocyclooctyl)-ethanol.

Substitution: 1-aminocyclooctyl-acetaldehyde (after Boc removal).

Wirkmechanismus

The mechanism of action of N-Boc-(1-aminocyclooctyl)-acetaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc group provides protection during synthesis, ensuring that the amine group remains intact until it is needed for further reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Boc-(1-aminocyclohexyl)-acetaldehyde: Similar structure but with a cyclohexyl ring instead of a cyclooctyl ring.

N-Boc-(1-aminocyclopentyl)-acetaldehyde: Similar structure but with a cyclopentyl ring instead of a cyclooctyl ring.

Uniqueness

N-Boc-(1-aminocyclooctyl)-acetaldehyde is unique due to the presence of the cyclooctyl ring, which imparts different steric and electronic properties compared to its cyclohexyl and cyclopentyl analogs. These differences can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and drug development.

Biologische Aktivität

N-Boc-(1-aminocyclooctyl)-acetaldehyde is a compound of interest in medicinal chemistry and biological research due to its structural features and potential pharmacological applications. This article will explore its biological activity, including its effects on cellular processes, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

N-Boc-(1-aminocyclooctyl)-acetaldehyde is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino group of a cyclooctyl derivative. This modification enhances the compound's stability and solubility, making it suitable for various biological assays. The molecular formula can be represented as C13H23NO2.

The biological activity of N-Boc-(1-aminocyclooctyl)-acetaldehyde can be attributed to its ability to interact with various biological targets, particularly enzymes involved in metabolic pathways. Similar compounds, such as acetaldehyde, have been shown to influence cellular metabolism and signaling pathways.

Effects on Cellular Metabolism

Acetaldehyde is known to affect cellular redox states by increasing the NADH/NAD+ ratio, which can lead to cytotoxic effects in liver cells (HepG2) when ethanol is metabolized. This mechanism may also apply to N-Boc-(1-aminocyclooctyl)-acetaldehyde, suggesting that it could induce similar metabolic disturbances under certain conditions .

Biological Activity and Therapeutic Potential

Research indicates that acetaldehyde derivatives can exhibit various pharmacological effects, including:

- Neuroactive Properties : Acetaldehyde influences neurotransmitter release, affecting mood and behavior. It has been implicated in the sedative effects observed with alcohol consumption .

- Cytotoxicity : High concentrations of acetaldehyde lead to cell death through mechanisms involving oxidative stress and DNA damage .

- Potential Anticancer Activity : Compounds that induce DNA damage or affect cell cycle regulation may have applications in cancer therapy. N-Boc-(1-aminocyclooctyl)-acetaldehyde's structural similarity to known mutagens warrants investigation into its potential anticancer properties.

Case Study 1: Cytotoxic Effects

In a study examining the cytotoxic effects of acetaldehyde on HepG2 cells, it was found that exposure led to reduced cell viability due to increased oxidative stress and impaired DNA synthesis. This suggests that similar compounds may exhibit comparable toxicity profiles .

Case Study 2: Neuropharmacological Effects

Research has shown that acetaldehyde can mimic some effects of ethanol by enhancing dopaminergic signaling in the brain. This could indicate that N-Boc-(1-aminocyclooctyl)-acetaldehyde might also modulate neurotransmitter systems, potentially leading to new therapeutic avenues for treating addiction or neurodegenerative diseases .

Data Summary Table

| Property | N-Boc-(1-Aminocyclooctyl)-Acetaldehyde | Acetaldehyde |

|---|---|---|

| Molecular Formula | C₁₃H₂₃NO₂ | C₂H₄O |

| Mechanism of Action | Potentially alters redox state | Increases NADH/NAD+ ratio |

| Cytotoxicity | Hypothesized based on structural analogy | Confirmed in multiple studies |

| Neuroactive Effects | Potentially similar effects | Induces sedation, affects memory |

| Anticancer Potential | Under investigation | Known mutagen; induces DNA damage |

Eigenschaften

IUPAC Name |

tert-butyl N-[1-(2-oxoethyl)cyclooctyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-15(11-12-17)9-7-5-4-6-8-10-15/h12H,4-11H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJWXYSGOWTDJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCCCC1)CC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.